molecular formula C10H13NO2 B1585365 Methyl 4-amino-2,5-dimethylbenzoate CAS No. 21339-74-2

Methyl 4-amino-2,5-dimethylbenzoate

Cat. No.: B1585365
CAS No.: 21339-74-2
M. Wt: 179.22 g/mol
InChI Key: VXKXKISPMWOIKB-UHFFFAOYSA-N
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Description

Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a cornerstone of organic chemistry, serving as versatile intermediates in a multitude of synthetic pathways. The benzene (B151609) ring, adorned with various functional groups, offers a stable yet reactive scaffold for constructing more complex molecules. The ester functional group, in particular, can be readily synthesized and subjected to a range of transformations, including hydrolysis, amidation, and reduction, making it a valuable handle in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com The nature and position of the substituents on the benzoate ring profoundly influence the molecule's electronic properties, reactivity, and steric hindrance, thereby allowing for fine-tuning of its chemical behavior. This tunability is a key reason for their widespread use in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of Aromatic Amine and Ester Functional Groups in Research Contexts

The aromatic amine and ester functional groups are fundamental components in the design of new molecules with specific functions. The aromatic amine group is a key feature in many biologically active compounds and serves as a precursor for the formation of a wide array of other functional groups. Its basicity and nucleophilicity are influenced by the electronic nature of other substituents on the aromatic ring.

The ester group, a derivative of a carboxylic acid, is prevalent in nature, contributing to the fragrances of fruits and flowers. In a research context, esters are crucial intermediates. Their synthesis, most commonly through the Fischer-Speier esterification of a carboxylic acid and an alcohol under acidic catalysis, is a fundamental reaction in organic chemistry. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and various techniques are employed to drive it towards the formation of the ester. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the ester carbonyl group allows for its conversion into other functional groups, making it a valuable synthetic tool.

Research Trajectory of Methyl 4-amino-2,5-dimethylbenzoate within Aminobenzoate Chemistry

While the broader class of aminobenzoate esters has been extensively studied, the specific research trajectory of this compound appears to be more focused and specialized. Its structural isomer, Methyl 5-amino-2,4-dimethylbenzoate, has a documented presence in chemical databases with more extensive information available. nih.gov For this compound, much of the available information positions it as a chemical intermediate, likely synthesized for specific, targeted applications in organic synthesis rather than as a widely studied end-product itself. uni.lu Its value likely lies in the unique substitution pattern on the benzene ring, which can direct further chemical modifications to specific positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXKISPMWOIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297836
Record name methyl 4-amino-2,5-dimethylbenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-74-2
Record name 21339-74-2
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Record name methyl 4-amino-2,5-dimethylbenzoate
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Record name METHYL 4-AMINO-2,5-DIMETHYLBENZOATE
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Synthetic Methodologies and Strategies for Methyl 4 Amino 2,5 Dimethylbenzoate and Analogues

Classical Synthetic Approaches

Classical synthetic routes remain fundamental in the preparation of methyl 4-amino-2,5-dimethylbenzoate and related compounds. These methods are well-established and widely used in organic synthesis.

Esterification Reactions for Methyl Benzoate (B1203000) Derivatives

Fischer esterification is a primary method for converting carboxylic acids to esters. chegg.combyjus.com This acid-catalyzed reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chegg.comyoutube.com For instance, p-aminobenzoic acid can be esterified with ethanol (B145695) to produce ethyl p-aminobenzoate, commonly known as benzocaine. chegg.comlibretexts.org The reaction is reversible, and to drive it towards the product, water is often removed, or an excess of the alcohol is used. byjus.com

A general procedure for the Fischer esterification of p-aminobenzoic acid involves dissolving it in an alcohol like ethanol, followed by the dropwise addition of a strong acid catalyst. chegg.com The mixture is then typically heated under reflux. chegg.comsciencemadness.org After cooling, the reaction mixture is neutralized to precipitate the ester, which can then be collected by filtration. libretexts.orgsciencemadness.org

Table 1: Examples of Fischer Esterification for Aminobenzoate Synthesis

Carboxylic AcidAlcoholCatalystProductReference
p-aminobenzoic acidEthanolSulfuric AcidEthyl p-aminobenzoate (Benzocaine) chegg.comlibretexts.org
4-aminobenzoic acidMethanol (B129727)Sulfuric AcidMethyl 4-aminobenzoate (B8803810) sciencemadness.org
3-hydroxy-4-nitrobenzoic acidMethanolSulfuric AcidMethyl 3-hydroxy-4-nitrobenzoate nih.gov

Amine Group Introduction and Modification Strategies

The introduction of an amine group onto an aromatic ring is a crucial step in the synthesis of many aminobenzoate derivatives. Traditional methods often involve the reduction of a nitro group, but direct amination techniques are also employed. Modern methods like the Buchwald-Hartwig and Ullmann reactions provide efficient ways to form C-N bonds, though they often rely on expensive transition metal catalysts. nih.gov

Continuous flow processing has been shown to significantly intensify amination reactions of aryl halides and esters, allowing for safer operation at elevated temperatures. nih.gov Another approach involves the nickel-catalyzed decarbonylative amination of aryl esters, which directly converts esters to amines. kaust.edu.sa

Modification of an existing amine group is also a common strategy. For example, acetylation of p-aminobenzoic acid is a step in the synthesis of some derivatives. researchgate.net

Nitration and Subsequent Reduction Routes to Amino Esters

A common and well-established route for the synthesis of aromatic amines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. oup.comoup.com This two-step process is a versatile method for introducing an amino group in a specific position on the benzene (B151609) ring.

The nitration of methyl benzoate, for example, is a classic electrophilic aromatic substitution reaction. ma.edumnstate.edu It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. webassign.netumkc.edu The ester group is an electron-withdrawing group, which directs the incoming nitro group primarily to the meta position. umkc.eduaiinmr.com

Following nitration, the nitro group is reduced to an amine. A variety of reducing agents can be used for this transformation. sciencemadness.org Common methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. sciencemadness.orgsciencemadness.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method. sciencemadness.org

For example, the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) can be achieved quantitatively using hydrogen gas over a Pd/C catalyst in methanol. sciencemadness.org Alternatively, reducing agents like sodium dithionite (B78146) can be used, particularly for the reduction of the corresponding nitrobenzoic acid before esterification. sciencemadness.org

Table 2: Reagents for Nitration and Reduction of Benzoate Derivatives

ReactionReagentsSubstrate ExampleProduct ExampleReference
NitrationConc. HNO₃, Conc. H₂SO₄Methyl benzoateMethyl 3-nitrobenzoate ma.eduwebassign.net
ReductionFe / HClNitroarenesAmino-arenes sciencemadness.org
ReductionSn / HCl4-nitrobenzoic acid4-aminobenzoic acid sciencemadness.org
ReductionH₂, Pd/CMethyl 3-nitrobenzoateMethyl 3-aminobenzoate sciencemadness.org
ReductionSodium dithionite3-nitrobenzoic acid3-aminobenzoic acid sciencemadness.org

Condensation Reactions in the Synthesis of Related Hydrazones and Benzoylhydrazides

Condensation reactions are fundamental in organic synthesis, involving the combination of two molecules to form a larger molecule with the elimination of a small molecule, often water. ebsco.comlibretexts.orglibretexts.org This type of reaction is key to synthesizing various derivatives from this compound, such as hydrazones and benzoylhydrazides.

Hydrazones are synthesized through the condensation reaction of a hydrazide, like 4-dimethylaminobenzohydrazide, with an aldehyde or a ketone. nih.gov This reaction can be catalyzed by acids, and even eco-friendly catalysts like citric acid have been used effectively. nih.gov The resulting hydrazones often have interesting biological activities. nih.gov

Similarly, benzoylhydrazides can be involved in condensation reactions to form more complex heterocyclic structures. The synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, can start from derivatives of p-aminobenzoic acid through condensation reactions with different reagents. researchgate.net

Hydrolysis and Re-esterification Pathways

The hydrolysis of esters back to their corresponding carboxylic acids and alcohols is a common transformation, typically carried out under acidic or basic conditions. byjus.com This reaction can be a deliberate step in a synthetic sequence to modify other parts of the molecule before re-introducing the ester group.

For instance, if a reaction condition required to modify another functional group on the aromatic ring is incompatible with the ester, the ester can be hydrolyzed to the more robust carboxylic acid. After the desired modification, the carboxylic acid can be re-esterified. sciencemadness.org

Re-esterification can be achieved through the Fischer esterification method as previously described. byjus.com Another method is transesterification, where an ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. google.com This can be useful for preparing different ester analogues from a common precursor.

Advanced and Specialized Synthetic Procedures

Beyond the classical methods, a range of advanced and specialized synthetic procedures have been developed for the synthesis of aminobenzoate derivatives. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.

One such advanced method is the nickel-catalyzed decarbonylative amination of aryl esters. kaust.edu.sa This reaction allows for the direct conversion of an ester functional group into an amine, providing a novel and efficient route to these compounds. The process has been shown to be effective for a variety of aryl and heteroaryl esters. kaust.edu.sa

Continuous flow processing represents another significant advancement, particularly for amination reactions. nih.gov This technology enables reactions to be carried out safely at elevated temperatures and pressures, leading to significant process intensification and higher yields in shorter reaction times. nih.gov

Furthermore, specialized procedures have been developed for the synthesis of complex substituted aminobenzoate analogues. For example, a convenient synthetic approach for new methyl 2-aminobenzo[d]thiazole-6-carboxylates has been developed, which involves the cyclization of methyl p-aminobenzoates. nih.gov This method allows for the rapid generation of a library of derivatives for applications in drug discovery. nih.gov

Transesterification and Condensation in Benzoic Acid Derivative Synthesis

Condensation and transesterification reactions are fundamental to the synthesis of benzoate esters. The most common approach is the Fischer-Speier esterification, a direct acid-catalyzed reaction between a carboxylic acid and an alcohol. For instance, Methyl 4-aminobenzoate has been synthesized via the Fischer esterification of 4-aminobenzoic acid with a large excess of methanol, using concentrated sulfuric acid as the catalyst. sciencemadness.org This reversible reaction is typically driven to completion by using one of the reactants in excess. sciencemadness.org

Direct condensation of carboxylic acids and amines to form amides, a related class of derivatives, can be mediated by reagents like titanium tetrachloride (TiCl₄). nih.gov Optimization of this reaction has shown that using pyridine (B92270) as both a solvent and a base can lead to high yields of the corresponding amide. nih.gov Another mild condensation method is the Schotten-Baumann reaction, which is conducted in a basic aqueous environment at room temperature and can be used to combine aromatic acid chlorides with amines or phenols to produce amides and esters, respectively. brazilianjournals.com.br

Transesterification offers an alternative route, particularly for converting an existing ester into a new one. For example, various derivatives of benzoic acid have been synthesized through the transesterification of methyl benzoate with different alcohols (l,n-diols) and diamines. researchgate.net While often catalyzed by strong acids like sulfuric acid, this can lead to environmental concerns due to acid waste and corrosion. researchgate.net

Lewis Acid Catalyzed Cycloadditions in Nitroalkene Chemistry

Lewis acid catalysis plays a crucial role in controlling the stereochemistry of cycloaddition reactions, which are powerful tools for constructing complex ring systems that can serve as precursors to benzoate analogues. The [4 + 2] cycloaddition of nitroalkenes, in particular, is highly influenced by the choice of Lewis acid. nih.gov

Research on the cycloaddition of nitroalkenes with chiral vinyl ethers has demonstrated that different Lewis acids can direct the reaction towards different stereochemical outcomes. nih.gov For example, most titanium-based Lewis acids and tin tetrachloride (SnCl₄) show a high selectivity for one diastereomer, whereas aluminum-based Lewis acids can favor the opposite. nih.gov The stereoselectivity is dependent on factors such as the halide-to-alkoxide ratio in titanium-based catalysts and subtle steric changes in the Lewis acid-nitroalkene complex. nih.gov This level of control is vital for the asymmetric synthesis of complex molecules.

Lewis Acid CatalystPredominant Stereochemical OutcomeKey Findings
TiCl₄, TiBr₃(Oi-Pr), SnCl₄ High "exo" approach selectivityIncreasing the halide content (e.g., from chloride to bromide) increases selectivity. nih.gov
Aluminum-based (MAPh, ATPh) Selective for the opposite internal diastereomerDemonstrates that the choice of metal center can switch the stereochemical preference. nih.gov
TiCl₂(Oi-Pr)₂ High selectivity for a specific internal diastereomer (lk)This unique selectivity is proposed to arise from either Coulombic stabilization or precomplexation of the vinyl ether to the Lewis acid. nih.gov

Multi-component Reactions for Aminated Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer a highly efficient route to complex aminated structures. nih.gov Classical MCRs that are relevant for synthesizing aminated scaffolds include:

The Mannich Reaction : This reaction combines an amine, an aldehyde, and a compound with an active hydrogen to form aminomethyl derivatives. nih.gov

The Strecker Reaction : As the first-ever described MCR, it involves the reaction of an amine, a ketone or aldehyde, and a cyanide salt to produce α-aminonitriles, which are precursors to amino acids. nih.gov

The Ugi Reaction : This four-component reaction provides α-aminoamides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. rug.nl

More recently, a zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed as a robust method for synthesizing complex α-branched amines. acs.orgorganic-chemistry.org This transformation is significant because it allows for the creation of α-tertiary amines, a structural motif found in many biologically active molecules, which is a class of compounds that is difficult to access via traditional reductive amination. acs.org The reaction tolerates a wide range of functional groups, making it a versatile tool for medicinal chemistry. organic-chemistry.org

Streamlined Total Synthesis Approaches for Complex Analogues

Efficient total synthesis of complex analogues of this compound often relies on streamlined strategies that build molecular complexity quickly. The union of multi-component reactions (MCRs) is a powerful concept in this regard. rug.nl This strategy involves designing a sequence where the product of one MCR contains the necessary functional groups to participate in a subsequent MCR, rapidly assembling highly complex scaffolds. rug.nl

For example, a product from a Groebke-Bienaymé-Blackburn three-component reaction can be used as a substrate in a subsequent Ugi or Passerini MCR, demonstrating how these reactions can be strategically combined. rug.nl Similarly, condensation-based reactions can be used to build aromatic systems from simpler cyclic precursors. The synthesis of N-benzylindoles from indolines and aldehydes, catalyzed by benzoic acid, illustrates a redox-isomerization strategy that creates aromatic complexity in a single step. nih.gov These approaches, which minimize intermediate purification steps and maximize step economy, are central to modern, efficient total synthesis. nih.gov

Green Chemistry Principles in the Synthesis of Benzoate Esters

The principles of green chemistry are increasingly influencing the synthesis of benzoate esters, aiming to reduce the environmental impact of chemical processes by using safer solvents, reagents, and catalysts.

Utilization of Green Reagents and Solvents (e.g., Water, Ionic Liquids, Supercritical CO₂)

The push for greener synthesis has led to the exploration of alternative reaction media to replace hazardous volatile organic compounds (VOCs).

Ionic Liquids (ILs) : These salts, which are liquid at or near room temperature, are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and non-flammability. acs.orgimperial.ac.uk They can act as both the solvent and the catalyst in esterification reactions. researchinschools.org A key advantage is that the ester product is often immiscible with the IL, allowing for simple separation by decantation and recycling of the ionic liquid. researchinschools.orgajast.net The reaction rate in ILs can be tuned, with studies showing that low basicity solvents lead to faster esterification. acs.orgimperial.ac.uk

Supercritical Carbon Dioxide (scCO₂) : As a reaction medium, scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. bhu.ac.in Its properties can be tuned by altering pressure and temperature. mrforum.com Using scCO₂ can significantly enhance the yield of esterification reactions compared to solvent-free or traditional solvent-based systems. mdpi.com It is particularly effective when used with enzyme catalysts like lipase (B570770), representing a promising and environmentally friendly alternative to organic solvents. mdpi.com

Water : As the most environmentally benign solvent, water is an ideal medium for green synthesis. While esterification is a condensation reaction that produces water, making the use of water as a solvent seem counterintuitive, certain catalytic systems make it possible. Polymer-supported lipases, such as Novozym-435, have shown remarkable activity in catalyzing esterification reactions using only water as the medium. rsc.org This approach has been successfully applied to pharmaceutically relevant compounds. rsc.org

Other Green Solvents : Research has also identified other less hazardous solvents for esterification. Acetonitrile has been used as a greener alternative to chlorinated solvents in Steglich esterifications, providing comparable rates and yields. nih.gov Furthermore, solvent selection guides have been developed to help chemists choose safer and more sustainable options, with dimethyl carbonate (DMC) being identified as a favorable replacement for solvents like dichloromethane (B109758) (DCM). rsc.orgrsc.org

Application of Green Catalysis in Ester Synthesis

Green catalysis focuses on developing efficient, reusable, and non-toxic catalysts to replace traditional hazardous ones like strong mineral acids.

Biocatalysts : Enzymes, particularly lipases, are highly effective green catalysts for ester synthesis. Novozym-435, an immobilized lipase, can catalyze esterifications efficiently in water, a significant green achievement for a dehydration reaction. rsc.org Lipases also show excellent stability and activity in supercritical CO₂. mdpi.com

Heterogeneous Solid Catalysts : Using solid catalysts simplifies product purification and allows for catalyst recycling. Examples include:

Ion-Exchange Resins : Dried Dowex H+ cation-exchange resins are effective, reusable catalysts for various esterification reactions. nih.gov

Pillared Clays : Aluminum-pillared bentonite (B74815) clay, an eco-friendly solid acid catalyst, has been shown to be highly active in ester synthesis, achieving high conversion rates. ui.ac.id

Functionalized Supports : Hydrophobic catalysts, such as phosphotungstic acid functionalized onto a silica (B1680970) support (MCM-41), have been developed to effectively catalyze esterification even in aqueous solutions. mdpi.com

Deep Eutectic Solvents (DES) : DES are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a much lower melting point than their individual components. dergipark.org.tr They are attractive as green catalysts due to their low cost, ease of preparation, and biodegradability. Certain DES, such as those made from p-toluenesulfonic acid and choline (B1196258) chloride, can act as highly effective dual-purpose solvent-catalysts for the synthesis of benzoic acid esters, achieving high conversions in solvent-free conditions. dergipark.org.trresearchgate.net

Advanced Metallic Catalysts : Researchers have developed novel bimetallic oxide clusters (e.g., RhRuOₓ/C) that demonstrate exceptional activity for ester synthesis. labmanager.com A key green feature of these catalysts is their ability to use molecular oxygen, an abundant and environmentally benign substance, as the sole oxidant, with water being the only byproduct. labmanager.com

Mechanochemical Ball Milling Techniques for Derivativation

Mechanochemical ball milling represents a significant advancement in green chemistry, offering an efficient, solvent-free, and often more rapid alternative to conventional solution-phase synthesis. This technique utilizes mechanical force to induce chemical reactions between solid-state reactants, which can lead to unique reactivity and product selectivity. While specific studies detailing the derivatization of this compound using ball milling are not extensively documented in current literature, the reactivity of its primary functional groups—the aromatic amine and the methyl ester—makes it an excellent candidate for such transformations. The following sections explore potential derivatization strategies for this compound based on established mechanochemical methodologies for analogous compounds.

Derivatization via N-Acylation of the Amino Group

The aromatic amino group of this compound is a prime site for derivatization, particularly for the formation of N-aryl amides. Mechanochemical methods have been successfully employed for the acylation of anilines with carboxylic acids, often facilitated by coupling agents under solvent-free or liquid-assisted grinding (LAG) conditions. These reactions are typically rapid and high-yielding.

A number of mechanochemical approaches for the synthesis of amides from amines and carboxylic acids have been developed, utilizing various coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), carbonyldiimidazole (CDI), or 2,4,6-trichloro-1,3,5-triazine with triphenylphosphine. acs.orgrsc.org For instance, the synthesis of various amides has been achieved by activating carboxylic acids with CDI in a ball mill, followed by the addition of an amine. rsc.org This process allows for the rapid formation of the amide bond and simplifies product purification, often requiring only water-based workups. rsc.org

Continuous flow mechanochemical synthesis has also been demonstrated for amide and peptide bond formation, achieving high yields in minutes at room temperature, and is scalable to the gram level. digitellinc.com These solvent-free methods highlight the potential for efficient and environmentally benign synthesis of N-acylated derivatives of this compound.

Table 1: Examples of Mechanochemical N-Acylation of Aromatic Amines

Amine ReactantAcylating AgentConditionsProductYield (%)Reference
Aniline (B41778)Benzoic AcidCDI, Ball MillN-PhenylbenzamideHigh rsc.org
p-ToluidineBenzoic AcidThermo-mechanochemicalN-(p-tolyl)benzamideQuantitative
Various AnilinesVarious Carboxylic AcidsContinuous Screw ReactorVarious N-Aryl Amides80-90% digitellinc.com

This table presents illustrative examples of mechanochemical N-acylation on analogous aromatic amines to demonstrate the potential applicability to this compound.

Derivatization via Amidation of the Ester Group

The methyl ester functionality of this compound offers another handle for derivatization through direct amidation. Research has demonstrated that ball milling can facilitate the direct reaction between esters and amines to form amides, often with the aid of a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu). ucm.es This method is notable for its operational simplicity and broad applicability to a diverse range of esters and amines, including challenging or sterically hindered substrates.

The scope of this mechanochemical amidation has been shown to be extensive, with good to excellent yields for both electron-rich and electron-poor benzoate esters. ucm.es A key observation is that the physical state of the starting materials (solid or liquid) can influence the reaction rate, a unique aspect of mechanochemical synthesis. ucm.es This direct, solvent-free amidation platform has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, and has been scaled up to the gram level, underscoring its industrial potential. ucm.es

Table 2: Examples of Mechanochemical Amidation of Benzoate Esters

Ester ReactantAmine ReactantConditionsProductYield (%)Reference
Ethyl BenzoateMorpholineKOtBu, Ball Mill, 1h4-Benzoylmorpholine98% ucm.es
Methyl 4-bromobenzoateMorpholineKOtBu, Ball Mill, 2h4-(4-Bromobenzoyl)morpholine~99% ucm.es
Ethyl BenzoateAmmonium ChlorideKOtBu, Ball MillBenzamide16% (unoptimized) ucm.es
Methyl BenzoateVarious AminesKOtBu, Ball MillVarious N-Substituted Benzamides55-98% ucm.es

This table provides examples of the direct mechanochemical amidation of benzoate esters, illustrating the potential for derivatizing the ester group of this compound.

Spectroscopic Characterization Methodologies and Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the case of Methyl 4-amino-2,5-dimethylbenzoate, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets for the protons on the benzene (B151609) ring, whose positions are influenced by the electron-donating amino group and the two methyl groups, as well as the electron-withdrawing methyl ester group. The aliphatic region would contain signals for the three methyl groups (the two on the ring and the one from the ester) and a broad signal for the amine protons.

Although specific, verified experimental spectra for this exact compound are not widely published, a patent document provides electrospray ionization mass spectrometry (ESIMS) data for a product identified as this compound, confirming its molecular mass. google.com The expected signals in a ¹H-NMR spectrum, based on standard chemical shift values and substituent effects, are detailed in the table below.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~7.2-7.4Singlet1H
H-6~6.5-6.6Singlet1H
-NH₂~3.5-4.5 (variable)Broad Singlet2H
-OCH₃ (ester)~3.8Singlet3H
C5-CH₃~2.4Singlet3H
C2-CH₃~2.1Singlet3H

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, ten distinct signals are expected, corresponding to each of the unique carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbonyl carbon of the ester group typically appears significantly downfield (around 167 ppm). The carbons bearing the amino and methyl groups, as well as the unsubstituted aromatic carbons, would have characteristic shifts that help confirm the substitution pattern.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~167
C-4 (-NH₂)~145
C-1 (-COOCH₃)~120
C-2 (-CH₃)~135
C-5 (-CH₃)~130
C-3~125
C-6~115
-OCH₃ (ester)~52
C5-CH₃~20
C2-CH₃~17

The structural elucidation of this compound is achieved by a comprehensive analysis of its NMR data. In the ¹H-NMR spectrum, the presence of two singlets in the aromatic region is a key indicator of the 1,2,4,5-tetrasubstituted pattern of the benzene ring, as the aromatic protons at positions 3 and 6 have no adjacent protons to couple with. The integration of these signals (1H each) confirms this assignment. The distinct singlets for the three methyl groups (two on the ring and one from the ester) and their integration (3H each) further support the proposed structure. The broadness of the amino (-NH₂) proton signal is characteristic and its chemical shift can be variable.

The ¹³C-NMR spectrum complements this by showing ten distinct signals, accounting for all carbon atoms and confirming the molecule's asymmetry. The specific chemical shifts of the quaternary carbons (C-1, C-2, C-4, C-5) versus the protonated carbons (C-3, C-6) provide definitive evidence for the substitution pattern on the aromatic ring. Together, ¹H and ¹³C-NMR data provide an unambiguous confirmation of the compound's identity and isomeric purity. google.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₃NO₂. The calculated monoisotopic mass for this formula is 179.09463 g/mol .

In a patent describing the synthesis of this compound, Electrospray Ionization Mass Spectrometry (ESIMS) was used for its characterization. google.com The analysis showed a peak at an m/z of 180, corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for the [M+H]⁺ ion (C₁₀H₁₄NO₂⁺) is 180.10245 g/mol . The detection of this ion at the correct mass-to-charge ratio by HRMS would serve as definitive confirmation of the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying and quantifying individual components within a complex mixture. nih.govresearchgate.net

In the context of analyzing a sample potentially containing this compound, the mixture is first vaporized and injected into the GC system. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. Aromatic amines can be challenging to analyze due to their polarity, but specialized columns and derivatization techniques can be employed to achieve good separation. labrulez.com As each component, including this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecules and detects them based on their unique mass spectrum, which serves as a molecular fingerprint, allowing for positive identification. This technique is widely used for analyzing primary aromatic amines in various matrices. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC is employed to separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The sample is dissolved in a suitable solvent and injected into the LC system, where it travels through a column packed with a stationary phase. Differences in affinity for the stationary phase cause the components of the mixture to separate.

Following separation, the eluent from the LC column is directed into the mass spectrometer. The MS ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

For this compound (C₁₀H₁₃NO₂), the monoisotopic mass is 179.09464 Da. uni.lu In typical soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the confirmation of the elemental composition. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Predicted mass spectrometry data for various adducts of this compound are presented below, which are crucial for its unambiguous identification. uni.lu

Table 1: Predicted LC/MS Data for this compound Adducts

Adduct Form Predicted Mass-to-Charge (m/z)
[M+H]⁺ 180.10192
[M+Na]⁺ 202.08386
[M+NH₄]⁺ 197.12846
[M+K]⁺ 218.05780

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The structure of this compound contains several key functional groups: a primary aromatic amine (-NH₂), an aromatic ring, a methyl ester (-COOCH₃), and alkyl C-H bonds. Each of these groups has characteristic vibrational frequencies.

N-H Stretching: The primary amine group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The aromatic and aliphatic C-H bonds will have stretching vibrations typically appearing just above and below 3000 cm⁻¹, respectively.

C=O Stretching: The carbonyl group of the methyl ester is a strong chromophore in the IR spectrum and will produce a very strong, sharp absorption band, typically in the range of 1725-1705 cm⁻¹.

C=C Stretching: The aromatic ring will exhibit several C=C stretching vibrations in the 1620-1450 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretch of the ester and the C-N stretch of the aromatic amine are found in the fingerprint region (below 1400 cm⁻¹). Specifically, the ester C-O stretches usually appear as two bands between 1300 cm⁻¹ and 1050 cm⁻¹, while the aromatic C-N stretch is expected between 1340-1250 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Asymmetric & Symmetric Stretch 3500 - 3300 (two bands)
Methyl Ester C=O Carbonyl Stretch 1725 - 1705
Aromatic Ring C=C Stretch 1620 - 1450
Aromatic Amine C-N Stretch 1340 - 1250
Ester C-O Stretch 1300 - 1050

Fourier-Transform Infrared (FTIR) spectroscopy, a high-resolution version of IR spectroscopy, is particularly useful for studying intermolecular interactions, such as hydrogen bonding. In the solid state, molecules of this compound can interact with each other. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester's carbonyl group (C=O) can act as hydrogen bond acceptors.

These intermolecular hydrogen bonds cause a noticeable change in the IR spectrum compared to the spectrum of the compound in a non-polar, dilute solution where such interactions are minimized. The stretching frequencies of the participating functional groups are affected:

The N-H stretching bands will typically shift to lower wavenumbers (a redshift) and become broader and more intense.

The C=O stretching band will also experience a redshift to a lower frequency, as hydrogen bonding weakens the C=O double bond slightly.

By comparing the FTIR spectra of the compound in different phases (e.g., solid vs. dilute solution), the presence and relative strength of these intermolecular hydrogen bonds can be inferred, providing insight into the compound's solid-state structure and molecular packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones, specifically π → π* transitions within the aromatic system.

The presence of substituents on the benzene ring significantly influences the wavelength of maximum absorbance (λmax). The amino group (-NH₂) is a powerful activating group (auxochrome) that donates electron density to the ring, while the methyl ester group (-COOCH₃) is a deactivating group. The combined effect of the amino, methyl, and ester groups on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the characteristic benzene absorption bands.

Crystallographic Studies and Solid State Characterization

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method used in chemistry and materials science to predict a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For Methyl 4-amino-2,5-dimethylbenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic properties.

No specific published data on the optimized geometry or electronic structure of this compound is currently available.

Prediction of Spectroscopic Parameters

DFT calculations are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

A theoretical prediction of the 1H and 13C NMR spectra and the IR vibrational spectrum for this compound has not been reported in scientific literature.

Analysis of Molecular Orbitals and Reactivity Descriptors

The analysis of frontier molecular orbitals (HOMO and LUMO) provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. From the energies of these orbitals, reactivity descriptors such as chemical potential, hardness, and softness can be calculated. These descriptors help to quantify the molecule's reactivity and predict its behavior in different chemical environments.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative)

Descriptor Formula Significance Predicted Value for this compound
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital Data Not Available
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital Data Not Available
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity Data Not Available
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron donating/accepting tendency Data Not Available
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution Data Not Available
Chemical Softness (S) 1 / (2η) Measure of polarizability Data Not Available

Note: This table is illustrative. No published computational data exists for this compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations allow for the study of the physical movements of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior and conformational preferences.

Conformational Analysis and Stability Predictions

This compound possesses rotatable bonds, particularly around the ester and amino groups. Conformational analysis would involve exploring the potential energy surface to identify the different stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts at a given temperature.

There are no published molecular dynamics studies on the conformational landscape of this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, and positive potential around the amino hydrogens.

Specific ESP maps for this compound are not available in the public domain.

Quantitative Structure-Activity Relationships (QSAR) for Related Aminobenzoates

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new molecules. For aminobenzoate derivatives, QSAR studies have been pivotal in elucidating the structural features that govern their biological functions.

A notable QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, revealed significant correlations between physicochemical properties and inhibitory activity. nih.gov The study demonstrated that the inhibitory potency against various bacteria, including Staphylococcus aureus and Escherichia coli, is influenced by several molecular descriptors. nih.gov Key findings from this research indicated that:

Hydrophobicity and Molar Refractivity: An increase in these parameters was associated with enhanced inhibitory activity.

Aromaticity: A higher degree of aromatic character in the molecules also contributed positively to their inhibitory function.

Substituent Effects: The presence of a hydroxyl (-OH) group on the benzoic acid nucleus was found to be conducive to the inhibitory activity. Conversely, the inclusion of heteroatoms such as nitrogen, oxygen, or sulfur in other parts of the molecule tended to decrease the activity. nih.gov

These findings highlight the importance of specific structural and physicochemical properties in the design of potent aminobenzoate-based inhibitors.

In a different but related context, QSAR studies on aminobenzimidazole derivatives as fourth-generation EGFR inhibitors have also provided valuable insights. nih.gov Through 4D-QSAR and multivariate image analysis (MIA-QSAR), researchers established robust models that could predict the inhibitory activity against mutated forms of the epidermal growth factor receptor. nih.gov These models, supported by molecular docking, offer theoretical guidance for the development of new and more effective inhibitors. nih.gov

The table below summarizes the general trends observed in QSAR studies of related aminobenzoate and similar aromatic amine derivatives.

Molecular DescriptorInfluence on Inhibitory ActivitySource
HydrophobicityIncreased hydrophobicity generally enhances activity. nih.gov
Molar RefractivityHigher molar refractivity is often beneficial. nih.gov
AromaticityIncreased aromatic character can lead to higher potency. nih.gov
-OH SubstitutionPresence of hydroxyl groups on the aromatic ring is favorable. nih.gov
Heteroatom PresencePresence of N, O, or S at certain positions can decrease activity. nih.gov

Force-Field Calculations for Nonbonding Interactions

The nonbonding interactions are typically modeled using a combination of the Lennard-Jones potential and Coulomb's law. nih.gov The total nonbonding energy is a summation of these interactions between all pairs of non-bonded atoms. nih.gov

Equation for Nonbonding Interactions:

Enonbonded = Σi [ (Aij / rij12) - (Bij / rij6) + (qiqj) / (εrij) ]

Where:

The first two terms represent the Lennard-Jones potential, with A and B being parameters for repulsive and attractive van der Waals forces, respectively.

The third term represents the electrostatic interaction between atomic partial charges (q).

rij is the distance between atoms i and j.

ε is the dielectric constant.

The accurate parameterization of these nonbonding interactions is a significant challenge, especially for aromatic systems. Standard force fields like AMBER, CHARMM, and OPLS have been shown to have limitations in reproducing experimental data for aromatic interactions. nih.gov One of the key difficulties lies in modeling the anisotropic nature of the electron distribution in aromatic rings. nih.govresearchgate.net

More advanced force fields, such as the XED force field, which explicitly represents electron anisotropy using off-atom center charges, have demonstrated superior performance in reproducing both the interaction energies and the three-dimensional structures of aromatic complexes. nih.govresearchgate.net

The table below provides a conceptual overview of the components of force-field calculations for nonbonding interactions in a molecule like this compound.

Interaction TypePotential FunctionKey ParametersRelevance to Aromatic Esters
Van der Waals Lennard-Jones 6-12ε (well depth), σ (collision diameter)Governs stacking and steric interactions between aromatic rings and substituents.
Electrostatic Coulomb's LawAtomic partial charges (q)Crucial for interactions involving the polar ester and amino groups, and the quadrupole moment of the benzene (B151609) ring.

Hammett Correlations and Substituent Effects on Reaction Rates

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. researchgate.netlibretexts.org

The Hammett Equation:

log(k/k0) = σρ

Where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. walisongo.ac.id

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of a positive charge in the transition state.

Studies on the hydrolysis of substituted benzoate (B1203000) esters provide excellent examples of Hammett correlations. For instance, the alkaline hydrolysis of ethyl benzoates has been extensively studied. libretexts.org A Hammett plot for this reaction yields a positive ρ value, indicating that electron-withdrawing substituents on the benzene ring stabilize the negatively charged transition state of the reaction, thus increasing the hydrolysis rate. libretexts.orgwalisongo.ac.id

Similarly, the enzymatic hydrolysis of para-substituted 4-nitrophenyl benzoate esters by various enzymes like trypsin and lipase (B570770) has been investigated using Hammett plots. researchgate.netresearchgate.netemerginginvestigators.org These studies have shown that even in enzyme-catalyzed reactions, electronic effects of substituents play a crucial role in determining the reaction rates. researchgate.netresearchgate.netemerginginvestigators.org The ρ values obtained from these studies provide insights into the reaction mechanism and the nature of the transition state within the enzyme's active site. researchgate.netresearchgate.netemerginginvestigators.org

The following table presents representative Hammett substituent constants (σ) for various groups, which are relevant for understanding the reactivity of substituted benzoates.

SubstituentσmetaσparaElectronic Effect
-NH2-0.16-0.66Strong Electron-Donating
-OH+0.12-0.37Electron-Donating
-CH3-0.07-0.17Weak Electron-Donating
-H0.000.00Reference
-Cl+0.37+0.23Weak Electron-Withdrawing
-NO2+0.71+0.78Strong Electron-Withdrawing

Data compiled from various sources.

The table below shows experimentally determined reaction constants (ρ) for the hydrolysis of benzoate esters under different conditions.

Reactionρ ValueInterpretationSource
Alkaline Hydrolysis of Ethyl Benzoates (85% Ethanol-Water)~+2.5Reaction is highly sensitive to substituents; accelerated by electron-withdrawing groups. libretexts.orgwalisongo.ac.id
Trypsin-catalyzed Hydrolysis of 4-Nitrophenyl Benzoates~+0.5Moderate sensitivity to substituents; suggests some charge buildup in the transition state. researchgate.netresearchgate.net
Lipase-catalyzed Hydrolysis of 4-Nitrophenyl Benzoates~+1.5High sensitivity to substituents; indicates significant negative charge development in the transition state. researchgate.netresearchgate.net

Advanced Research Applications of Methyl 4 Amino 2,5 Dimethylbenzoate and Its Derivatives

Applications in Medicinal Chemistry and Pharmaceutical Research

The structural characteristics of Methyl 4-amino-2,5-dimethylbenzoate, including its aromatic ring, amino group, and ester functional group, make it a valuable starting point and framework for designing and synthesizing novel chemical entities with potential pharmacological effects.

Development of Pharmaceutical Intermediates and Building Blocks

This compound is a key pharmaceutical intermediate, a compound that serves as a stepping stone in the synthesis of more complex active pharmaceutical ingredients. manusaktteva.com Its structure is amenable to various chemical modifications, rendering it a versatile building block for constructing diverse compound libraries. nih.govnih.gov For example, it is a precursor in creating potent inhibitors for polo-like kinase 1 (Plk1), an enzyme pivotal in cell cycle regulation and a target for anti-cancer drugs. The amino group on the benzoate (B1203000) can be easily converted to other functional groups, facilitating the assembly of complex molecular structures.

Exploration as Scaffolds for Bioactive Compounds

The fundamental structure of this compound offers a solid scaffold that medicinal chemists can modify to develop new bioactive compounds. Its derivatives have been examined for a wide range of biological activities. acs.orgresearchgate.net By altering the core structure, scientists have synthesized compounds that act as potent enzyme inhibitors. The inherent properties of the dimethylbenzoate core can be fine-tuned through chemical synthesis to enhance the potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated potential as inhibitors of several enzymes implicated in various diseases. Notably, certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. nih.gov Other related compounds have shown inhibitory activity against protein kinase B (Akt), a critical component of cell signaling pathways often dysregulated in cancer. nih.gov The capacity to selectively inhibit these enzymes underscores the potential of this chemical family in the development of targeted therapies. researchgate.netresearchgate.net

Research into Antimicrobial Properties (e.g., antibacterial, antifungal, anthelmintic activity)

Scientific studies have shown that derivatives of this compound exhibit a range of antimicrobial activities. Researchers have synthesized and assessed pyrazole (B372694) derivatives that include the 2,5-dimethylaniline (B45416) structure, finding them to have significant antibacterial and antifungal properties. nih.gov These compounds have been effective against different bacterial and fungal strains, suggesting they could be lead compounds for new anti-infective agents. nih.govresearchgate.netnih.govmdpi.compjsir.orguctm.edumdpi.comnih.govrsc.orgadvms.pl Further research has also explored similar compounds for their anthelmintic activity, indicating the broad potential of this chemical class in fighting infectious diseases.

Investigation of Antioxidant Activity

The potential antioxidant properties of compounds related to this compound have also been a focus of scientific inquiry. The presence of an amino group on the aromatic ring suggests these molecules may function as radical scavengers. mdpi.com Studies on related aminobenzoate derivatives have investigated their capacity to counteract oxidative stress, a key contributor to various diseases. researchgate.netnih.govtcsae.org While extensive direct research on the antioxidant activity of this compound is limited, the broader class of aminobenzoic acid derivatives is recognized for these potential properties. ewg.org

Research on Interactions with Cellular Receptors and Signaling Pathways

A growing area of research is the exploration of how derivatives of this compound interact with cellular components. Studies on related kinase inhibitors have shed light on their binding mechanisms within the ATP-binding pocket of enzymes such as Akt. This research provides valuable insights into the structure-activity relationships that determine their biological effects. A thorough understanding of these molecular interactions is essential for the rational design of more potent and selective drug candidates capable of modulating specific signaling pathways involved in diseases like cancer. genome.jp

Compound Information

Compound NameCAS NumberMolecular Formula
This compound Not AvailableC10H13NO2
4-Amino-2,5-dimethylbenzoic acid21339-73-1C9H11NO2
5-Amino-2,4-dimethylbenzoic acid24587-05-1C9H11NO2
Methyl 4-aminobenzoate (B8803810)619-45-4C8H9NO2
Methyl 4-amino-2-methylbenzoate6933-47-7C9H11NO2
Methyl 5-amino-2,4-dimethylbenzoate140112-97-6C10H13NO2
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one83-07-8C11H13N3O
Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetateNot AvailableNot Available

Studies on Antihypertensive and Antifungal Properties of Derivatives

Derivatives of this compound have been the subject of investigation for their potential biological activities, particularly in the realms of antihypertensive and antifungal applications.

Antihypertensive Research: Patents have disclosed the use of this compound in the synthesis of novel fused heterocyclic ring compounds that function as Rho kinase inhibitors. googleapis.com These inhibitors are explored for a wide array of therapeutic uses, including the treatment of hypertension. googleapis.com The mechanism of action is linked to the relaxation of smooth muscle. googleapis.com In the synthesis pathways detailed, this compound is a key intermediate. For instance, it is converted to its monohydrochloride salt and subsequently used to prepare N-acylated derivatives like methyl 4-(acetylamino)-2,5-dimethylbenzoate, which serve as building blocks for the final complex heterocyclic inhibitors. googleapis.comgoogle.com

Antifungal Research: The compound serves as a precursor in the creation of fungicidal aryl amidines. google.com Research outlined in patent literature demonstrates a process where this compound is first hydrolyzed to 4-amino-2,5-dimethylbenzoic acid. google.com This resulting carboxylic acid is a crucial component for the subsequent construction of the final aryl amidine compounds, which are designed to protect plants from phytopathogenic fungi. google.com These fungicides are being researched for their potential to offer protection against a broad spectrum of fungi, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. google.com

Research on Fungicidal Activity of Aryl Amidines Derived from this compound

Specific research has focused on the development of aryl amidine compounds with fungicidal properties, directly utilizing this compound as a starting material. A key patent discloses a class of fungicidal aryl amidines for agricultural use. google.com

The synthesis pathway involves the initial conversion of this compound to its corresponding carboxylic acid. This transformation is a critical step, creating the necessary functional group for building the amidine structure. The process described involves the hydrolysis of the methyl ester group under basic conditions using lithium hydroxide (B78521) (LiOH), followed by acidification to yield the free carboxylic acid, 4-amino-2,5-dimethylbenzoic acid. google.com This acid is then used in subsequent steps to build the final, complex aryl amidine fungicides. google.comgoogle.com

Table 1: Synthesis of Aryl Amidine Precursor

Starting Material Reagents Product Yield Reference

Investigation into Potential as Payloads for Targeted Therapies

Information regarding the investigation of this compound or its direct derivatives as payloads for targeted therapies is not available in the provided search results.

Applications in Materials Science

Role in the Creation of New Chemical Entities with Industrial Potential

This compound is a valuable building block for creating new chemical entities with significant industrial potential, particularly in the pharmaceutical and agricultural sectors. The patent literature underscores its role in generating proprietary compounds with potent biological activities.

In the pharmaceutical industry, it is a documented starting material for the synthesis of Rho kinase inhibitors. googleapis.com These inhibitors are being investigated for a multitude of diseases, including hypertension, angina, arteriosclerosis, and cancer, indicating a substantial potential market. googleapis.com The synthesis of these complex molecules represents the creation of new chemical entities aimed at high-value therapeutic targets. googleapis.comgoogle.com

In the agricultural industry, its use in preparing precursors for fungicidal aryl amidines highlights its industrial relevance. google.comgoogle.com These fungicides are designed to protect crops from fungal diseases, a critical need in global food production. google.com The development of such compounds into commercial products for crop protection represents a significant industrial application. google.com

Role in Organic Synthesis as a Versatile Starting Material

This compound is a versatile starting material in organic synthesis, valued for its substituted aromatic ring containing three key functional handles: an amine, a methyl ester, and specific substitution points on the ring. These features allow for a variety of chemical transformations to build more complex molecules.

Its utility is clearly demonstrated in the synthesis of precursors for bioactive compounds:

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to a carboxylic acid. As seen in the synthesis of fungicidal aryl amidine precursors, treatment with lithium hydroxide converts the ester to 4-amino-2,5-dimethylbenzoic acid, providing a carboxylic acid group for further reactions like amide bond formation. google.com

N-Acylation: The amino group is a reactive site for acylation. In the synthesis of Rho kinase inhibitors, the amine is reacted with acetyl chloride to form methyl 4-(acetylamino)-2,5-dimethylbenzoate. googleapis.comgoogle.com This transformation protects the amine or modifies its electronic properties for subsequent synthetic steps.

Table 2: Examples of Synthetic Transformations

Starting Material Transformation Reagents Product Application Reference
This compound Hydrolysis LiOH 4-amino-2,5-dimethylbenzoic acid Precursor for Fungicides google.com
This compound monohydrochloride N-Acetylation Acetyl chloride, Triethylamine Methyl 4-(acetylamino)-2,5-dimethylbenzoate Precursor for Rho Kinase Inhibitors googleapis.comgoogle.com

These examples showcase how this relatively simple molecule can be selectively modified at its functional groups to serve as a key intermediate in the multi-step synthesis of complex, high-value compounds for the pharmaceutical and agricultural industries.

Preparation of Diverse Chemical Compounds

The reactivity of the amino and ester functional groups, as well as the potential for substitution on the aromatic ring, makes this compound a useful starting material for the synthesis of a range of chemical derivatives. Research has explored its utility in creating novel compounds with potential applications in medicinal chemistry and materials science.

One key area of investigation involves the modification of the amino group. Through reactions such as acylation, alkylation, and diazotization, the amino functionality can be transformed to introduce new chemical moieties. These modifications can significantly alter the electronic and steric properties of the molecule, leading to the generation of a library of derivatives. For instance, acylation of the amino group can yield various amides, which are common structural motifs in biologically active compounds.

The ester group also provides a handle for chemical manipulation. Saponification of the methyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, such as the formation of different esters or amides. The resulting carboxylic acid can also participate in various coupling reactions, further expanding the diversity of accessible compounds.

While specific, extensively documented examples of the preparation of a wide array of compounds directly from this compound are not broadly reported in readily accessible literature, the fundamental reactivity of its functional groups suggests its potential as a precursor. The following table outlines the types of derivatives that could theoretically be synthesized from this starting material based on standard organic chemistry principles.

Derivative TypePotential Synthetic Transformation
AmidesAcylation of the amino group with acyl chlorides or anhydrides.
Substituted AminesAlkylation or reductive amination of the amino group.
Azo CompoundsDiazotization of the amino group followed by coupling with an aromatic partner.
Carboxylic AcidHydrolysis of the methyl ester.
Alternative EstersTransesterification or esterification of the corresponding carboxylic acid.

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceutical and materials chemistry. The structure of this compound, containing both an amino group and an ester ortho to a methyl group, provides the necessary functionalities for the construction of fused heterocyclic ring systems.

A significant application of aminobenzoate derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The general synthetic strategy involves the condensation of an anthranilic acid derivative (or its ester) with a suitable one-carbon synthon. In the case of this compound, the amino group and the ester can react with various reagents to form a new six-membered heterocyclic ring fused to the existing benzene (B151609) ring.

For example, the reaction of an aminobenzoate with an amide or an orthoester can lead to the formation of a quinazolinone ring. The specific substitution pattern on the resulting quinazolinone would be dictated by the substituents on the starting this compound. The methyl groups at positions 2 and 5 would be retained on the final heterocyclic product, influencing its physical and biological properties.

While direct and explicit examples of the synthesis of a wide variety of heterocyclic compounds starting specifically from this compound are not extensively detailed in the available research literature, its structural analogy to other well-studied aminobenzoates strongly suggests its utility as an intermediate. The table below illustrates the potential heterocyclic systems that could be accessed from this precursor.

Heterocyclic SystemPotential Synthetic Route
QuinazolinonesReaction with amides, orthoesters, or isocyanates.
BenzoxazinonesReaction with phosgene (B1210022) or its equivalents.
BenzotriazinesDiazotization followed by intramolecular cyclization or reaction with a nitrogen-containing nucleophile.

It is important to note that the reactivity and the specific products formed would be highly dependent on the reaction conditions, including the choice of reagents, catalysts, and solvents. Further research is required to fully explore and document the synthetic potential of this compound as an intermediate in the preparation of diverse heterocyclic compounds.

Q & A

Q. How can researchers address discrepancies in reported spectral data (NMR, IR) for this compound across literature sources?

  • Answer :
  • Standardization : Prepare the compound using a peer-reviewed protocol (e.g., ) and publish spectral fingerprints.
  • Collaborative Studies : Share raw data via platforms like PubChem or EPA DSSTox to establish consensus .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-2,5-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,5-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.